N-(3-Bromo-2-chlorobenzyl)propan-2-amine
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Overview
Description
N-(3-Bromo-2-chlorobenzyl)propan-2-amine is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzyl group, which is further connected to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-2-chlorobenzyl)propan-2-amine typically involves the following steps:
Halogenation of Benzyl Compounds: The starting material, 3-bromo-2-chlorobenzyl chloride, can be synthesized by halogenating benzyl compounds using reagents such as bromine and chlorine under controlled conditions.
Amination Reaction: The halogenated benzyl compound is then reacted with propan-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-2-chlorobenzyl)propan-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-Bromo-2-chlorobenzyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and dyes.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3-Bromo-2-chlorobenzyl)propan-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can influence the compound’s lipophilicity and binding affinity, affecting its biological activity.
Comparison with Similar Compounds
N-(3-Bromo-2-chlorobenzyl)propan-2-amine can be compared with other benzylamine derivatives, such as:
N-(3-Bromo-2-fluorobenzyl)propan-2-amine: Similar structure but with a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.
N-(3-Chloro-2-bromobenzyl)propan-2-amine: The positions of bromine and chlorine are swapped, potentially affecting its chemical properties and applications.
N-(3-Bromo-2-methylbenzyl)propan-2-amine: The presence of a methyl group instead of chlorine can significantly change its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific halogenation pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-[(3-bromo-2-chlorophenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-7(2)13-6-8-4-3-5-9(11)10(8)12/h3-5,7,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYIENOGKZIMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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